4-(Trifluoromethyl)pyridin-3-ol
Overview
Description
4-(Trifluoromethyl)pyridin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. This compound is notable for its unique chemical properties, which are largely attributed to the electron-withdrawing effects of the trifluoromethyl group. These properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They are often incorporated into potential drug molecules for various diseases and disorders .
Mode of Action
It is known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to several applications in medicines .
Biochemical Pathways
Trifluoromethyl group-containing compounds have been found to significantly affect pharmaceutical growth .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, including alterations in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological effects, with higher concentrations often observed in specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the direct fluorination of pyridine derivatives. Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production often relies on these methods due to their efficiency and scalability.
Chemical Reactions Analysis
4-(Trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-(Trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridin-3-ol can be compared to other fluorinated pyridines, such as 2-fluoropyridine and 3,4-difluoropyridine. While these compounds share some chemical properties, the presence of the trifluoromethyl group in this compound imparts unique characteristics, such as increased stability and enhanced biological activity . This makes it a preferred choice in applications requiring high reactivity and specificity.
Similar Compounds
- 2-Fluoropyridine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCPGVBFXQBORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649097 | |
Record name | 4-(Trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936841-71-3 | |
Record name | 4-(Trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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